![molecular formula C21H23N3S B2545558 5-(1-Quinolin-4-ylpiperidin-4-yl)-6,7-dihydro-4H-thieno[3,2-c]pyridine CAS No. 2380067-88-7](/img/structure/B2545558.png)
5-(1-Quinolin-4-ylpiperidin-4-yl)-6,7-dihydro-4H-thieno[3,2-c]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Quinoline derivatives are nitrogen-containing bicyclic compounds that are widely found throughout nature in various forms . They are utilized in the areas of medicine, food, catalysts, dyes, materials, refineries, electronics, etc . The quinoline nucleus is present in numerous biological compounds, e.g., antimalarial, antimicrobial, antimycobacterial, antidepressant, anticonvulsant, antiviral, anticancer, antihypertensive, platelet-derived growth factor (PDGF) receptor tyrosine kinase (RTK) inhibitory, antiinflammatory, antioxidant, and anti-human immunodeficiency virus (HIV) agents .
Synthesis Analysis
Quinoline derivatives can be synthesized through various methods. For example, a series of novel pyrazolo[3,4-b]-quinoline with N-alkyl derivatives were designed and synthesized in a simple route by treating 2-chloroquinoline derivative with phenylhydrazine in the presence of 1-pentanol followed by N-alkylation in the presence of sodium carbonate .Molecular Structure Analysis
The molecular structure of quinoline derivatives can be analyzed using various spectroscopy techniques such as IR, 13C and 1H NMR, and ESI mass spectrometry .Chemical Reactions Analysis
Quinoline derivatives exhibit various chemical reactions. For example, they are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .Physical And Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives can vary widely depending on the specific compound. For example, quinoline is a pungent hygroscopic colorless oily liquid with a molecular weight of 129.16 g/mol .Mechanism of Action
Future Directions
The future directions in the field of quinoline derivatives are vast. There is a continuous need to discover novel quinoline derivatives with better pharmacodynamic and pharmacokinetic properties but lesser or no side effects . This includes the synthesis and investigation of new structural prototypes with more effective antimalarial, antimicrobial, and anticancer activity .
properties
IUPAC Name |
5-(1-quinolin-4-ylpiperidin-4-yl)-6,7-dihydro-4H-thieno[3,2-c]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3S/c1-2-4-19-18(3-1)20(5-10-22-19)23-11-6-17(7-12-23)24-13-8-21-16(15-24)9-14-25-21/h1-5,9-10,14,17H,6-8,11-13,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGTUHRJADAFJPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CCC3=C(C2)C=CS3)C4=CC=NC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.